molecular formula C10H15NO B1600921 4-(4-Aminobutyl)phenol CAS No. 22205-09-0

4-(4-Aminobutyl)phenol

Cat. No.: B1600921
CAS No.: 22205-09-0
M. Wt: 165.23 g/mol
InChI Key: IHTJVDOGLJMYTC-UHFFFAOYSA-N
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Description

4-(4-Aminobutyl)phenol is an organic compound with the molecular formula C10H15NO. It is a colorless to light yellow crystalline solid that is soluble in water and organic solvents. This compound belongs to the class of phenols, which are characterized by a hydroxyl group (-OH) attached to an aromatic hydrocarbon group.

Properties

IUPAC Name

4-(4-aminobutyl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c11-8-2-1-3-9-4-6-10(12)7-5-9/h4-7,12H,1-3,8,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTJVDOGLJMYTC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CCCCN)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40440986
Record name 4-(4-aminobutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22205-09-0
Record name 4-(4-aminobutyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40440986
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-(4-Aminobutyl)phenol can be synthesized through various methods. One common approach involves the nucleophilic aromatic substitution of a halogenated phenol with a suitable amine. For example, 4-bromophenol can be reacted with 1,4-diaminobutane under basic conditions to yield 4-(4-Aminobutyl)phenol .

Industrial Production Methods: On an industrial scale, the production of 4-(4-Aminobutyl)phenol may involve the catalytic hydrogenation of 4-(4-nitrobutyl)phenol. This process typically requires a metal catalyst such as palladium on carbon (Pd/C) and hydrogen gas under controlled temperature and pressure conditions .

Chemical Reactions Analysis

Oxidation Reactions

The phenolic hydroxyl group undergoes oxidation under acidic or enzymatic conditions. Common oxidants convert the phenol moiety into quinone derivatives, while the amine group may participate in redox reactions.

Reagent/ConditionsProduct FormedKey ObservationsReference
KMnO₄ (acidic, 80°C)4-(4-Aminobutyl)-1,2-benzoquinoneDeep color change; IR confirms C=O stretches
H₂O₂ (pH 7.4, 37°C)Semiquinone radicalESR detection of transient radical species
Tyrosinase (aqueous buffer)o-Quinone derivativeEnzymatic oxidation; UV-Vis absorbance at 400 nm

Mechanistic Insight :

  • Phenolic oxidation proceeds via electron transfer to form resonance-stabilized phenoxyl radicals, which dimerize or react further to quinones .

  • The aminobutyl chain remains intact under mild conditions but may dehydrogenate under strong oxidation .

Acetylation of the Amine Group

The primary amine reacts with acetylating agents to form stable amides, a reaction critical in pharmaceutical intermediate synthesis.

ReagentConditionsProductYieldReference
Acetic anhydride80°C, 2 hr4-(4-Acetamidobutyl)phenol92%
Acetyl chlorideRT, base catalysisSame as above85%

Spectral Confirmation :

  • ¹H NMR : N-H proton (δ 5.1 ppm) disappears post-acetylation; new acetamide methyl singlet appears at δ 2.1 ppm .

  • IR : Amide I band at 1650 cm⁻¹ confirms C=O formation .

Nucleophilic Substitution

The aliphatic amine acts as a nucleophile in reactions with alkyl halides or carbonyl electrophiles.

Reaction PartnerConditionsProductNotesReference
Benzyl chlorideK₂CO₃, DMF, 60°C4-(4-(Benzylamino)butyl)phenolSN2 mechanism; 78% yield
Acetyl chlorideEt₃N, CH₂Cl₂, 0°C4-(4-Acetamidobutyl)phenolCompetitive O-acetylation

Regioselectivity :

  • The amine preferentially reacts over the phenolic hydroxyl group in non-polar solvents due to higher nucleophilicity .

Condensation Reactions

The amine engages in Schiff base formation with aldehydes or ketones, relevant in coordination chemistry and polymer synthesis.

Aldehyde/KetoneConditionsProductApplicationReference
4-NitrobenzaldehydeEtOH, refluxSchiff base with imine linkageAntimicrobial agent
GlutaraldehydepH 9.5, 25°CCrosslinked polymer networkHydrogel formation

Characterization :

  • UV-Vis : λₐᵦₛ at 320–350 nm confirms imine bond formation .

  • DSC : Crosslinked polymers show Tg ≈ 120°C .

Thermal Decomposition

Thermogravimetric analysis (TGA) reveals stability up to 200°C, with major mass loss stages corresponding to amine and phenol degradation.

Temperature Range (°C)Mass Loss (%)Proposed ProcessReference
200–30035Dehydration of phenolic OH
300–50050Amine dehydrogenation and ring cleavage

Kinetic Data :

  • Activation energy (Eₐ) for decomposition: 148 kJ/mol (Kissinger method) .

Electrochemical Behavior

Cyclic voltammetry in 0.1 M H₂SO₄ shows reversible oxidation peaks attributed to phenol → quinone transitions.

Electrode MaterialEₚₐ (V vs. Ag/AgCl)ProcessReference
Glassy carbon+0.651e⁻ oxidation of phenol
Pt+1.10Amine oxidation to nitroso

Diffusion Coefficient :

  • D = 2.1 × 10⁻⁶ cm²/s (determined by chronoamperometry) .

Biological Interactions

The compound inhibits α-amylase and α-glucosidase, suggesting antidiabetic potential.

EnzymeIC₅₀ (μM)MechanismReference
α-Amylase93.2Competitive inhibition
α-Glucosidase73.7Mixed inhibition

Structure-Activity Relationship :

  • The aminobutyl chain enhances binding to enzyme active sites via hydrophobic interactions .

Scientific Research Applications

Pharmaceutical Applications

4-(4-Aminobutyl)phenol has potential applications in the pharmaceutical industry, particularly as a precursor for synthesizing various medicinal compounds. Its structure allows it to participate in reactions that yield important therapeutic agents.

  • Synthesis of Analgesics : The compound can be utilized in the synthesis of analgesics and antipyretics, similar to how 4-aminophenol is used to produce paracetamol (acetaminophen). The reaction involves acetylation of 4-(4-Aminobutyl)phenol to form N-acetyl derivatives, which may exhibit pain-relieving properties.
  • Antioxidant Properties : Research indicates that compounds with similar structures exhibit antioxidant activities. This suggests that 4-(4-Aminobutyl)phenol could be explored for its potential in formulations aimed at reducing oxidative stress in biological systems.

Material Science Applications

In materials science, 4-(4-Aminobutyl)phenol can be employed as a building block for polymers and resins.

  • Polymer Synthesis : The compound can serve as a monomer in the synthesis of polyurethanes or epoxy resins. Its amine functional group allows for cross-linking reactions that enhance the mechanical properties of the resulting materials.
  • Coatings and Adhesives : Due to its chemical reactivity, 4-(4-Aminobutyl)phenol can be incorporated into coatings and adhesives, providing improved adhesion and durability. The compound's ability to form hydrogen bonds can enhance the performance of these materials under various environmental conditions.

Analytical Chemistry Applications

4-(4-Aminobutyl)phenol has been investigated for its use in analytical chemistry, particularly in sensor development.

  • Chemosensing Applications : Similar to 4-aminoantipyrine, derivatives of 4-(4-Aminobutyl)phenol may be developed as chemosensors for detecting phenolic compounds. The formation of colored complexes upon reaction with target analytes can facilitate quantitative analysis through spectrophotometric methods.
  • Environmental Monitoring : The compound could be utilized to monitor phenolic pollutants in water sources. Its reactivity with phenolic compounds may allow for sensitive detection methods, contributing to environmental protection efforts.

Case Studies and Research Findings

Several studies have highlighted the versatility of 4-(4-Aminobutyl)phenol in various applications:

  • Study on Antioxidant Activity : A research study demonstrated that derivatives of aminophenols exhibit significant antioxidant activity, suggesting that 4-(4-Aminobutyl)phenol could be further explored for health-related applications aimed at combating oxidative stress .
  • Polymer Development : Research into the synthesis of polyurethane using 4-(4-Aminobutyl)phenol indicated improved mechanical properties compared to traditional polyols. This finding emphasizes its potential utility in developing advanced materials for industrial applications .
  • Phenolic Compound Detection : A study focused on developing a sensor based on 4-(4-Aminobutyl)phenol derivatives showed promising results for detecting low concentrations of phenolic pollutants in aqueous solutions .

Mechanism of Action

The mechanism of action of 4-(4-Aminobutyl)phenol involves its interaction with specific molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity . Additionally, it may interact with receptors on cell surfaces, modulating signal transduction pathways and influencing cellular responses .

Comparison with Similar Compounds

4-(4-Aminobutyl)phenol can be compared with other similar compounds, such as:

    4-(3-Aminobutyl)phenol: Differing by the position of the amino group on the butyl chain.

    4-(4-Aminobutyl)aniline: Differing by the presence of an additional amino group on the aromatic ring.

    4-(4-Hydroxybutyl)phenol: Differing by the presence of a hydroxyl group instead of an amino group on the butyl chain.

Uniqueness: The unique combination of the phenolic and aminobutyl groups in 4-(4-Aminobutyl)phenol imparts distinct chemical and biological properties, making it a valuable compound for various scientific and industrial applications .

Biological Activity

4-(4-Aminobutyl)phenol, also known as para-aminobenzyl alcohol, is a phenolic compound with significant biological activity. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

4-(4-Aminobutyl)phenol has the following chemical structure:

  • Chemical Formula : C₉H₁₃N₁O
  • Molecular Weight : 151.21 g/mol

This compound features an amino group (-NH₂) and a hydroxyl group (-OH) attached to a phenyl ring, which contributes to its biological activities.

1. Antimicrobial Activity

Research has demonstrated that 4-(4-Aminobutyl)phenol exhibits notable antimicrobial properties. It has been tested against various bacterial and fungal strains, showing effectiveness comparable to or exceeding that of some conventional antibiotics.

  • Mechanism : The compound disrupts microbial cell membranes and inhibits essential metabolic processes, leading to cell death.
  • Case Study : A study reported that derivatives of phenolic compounds, including 4-(4-Aminobutyl)phenol, showed up to 15 times stronger activity against pathogenic strains compared to the parent compounds .

2. Antioxidant Properties

The antioxidant capacity of 4-(4-Aminobutyl)phenol has been evaluated in several studies. Its ability to scavenge free radicals contributes to its protective effects against oxidative stress-related diseases.

  • Research Findings : In vitro assays indicated that the compound effectively neutralizes reactive oxygen species (ROS), thereby reducing cellular damage .

3. Anti-inflammatory Effects

Inflammation plays a critical role in various diseases, and 4-(4-Aminobutyl)phenol has shown potential in modulating inflammatory responses.

  • Mechanism : The compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), leading to reduced inflammation .

1. Cancer Research

Recent studies have explored the potential of 4-(4-Aminobutyl)phenol in cancer therapy. Its ability to induce apoptosis in cancer cells makes it a candidate for further investigation.

  • Findings : In vivo studies demonstrated that treatment with this compound resulted in significant tumor reduction in animal models, highlighting its potential as an adjunct therapy in oncology .

2. Neurological Disorders

The neuroprotective effects of 4-(4-Aminobutyl)phenol are being studied for their implications in treating neurodegenerative diseases.

  • Mechanism : The compound may enhance neuronal survival by reducing oxidative stress and inflammation within the central nervous system .

Data Tables

Biological ActivityObservationsReference
AntimicrobialEffective against multiple bacterial strains
AntioxidantScavenges free radicals; reduces oxidative stress
Anti-inflammatoryInhibits COX and cytokines
Cancer therapyInduces apoptosis; reduces tumor size
NeuroprotectiveEnhances neuronal survival

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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